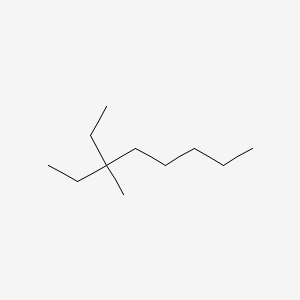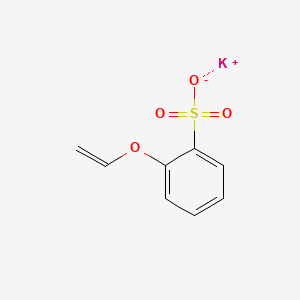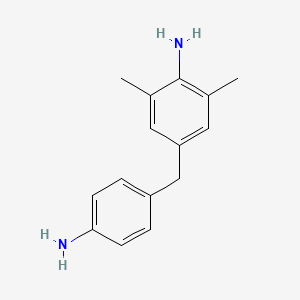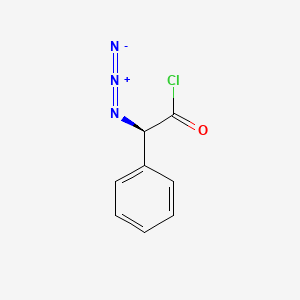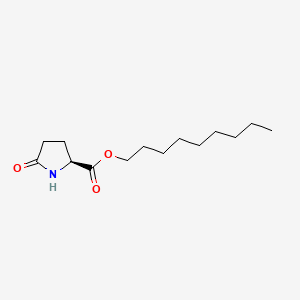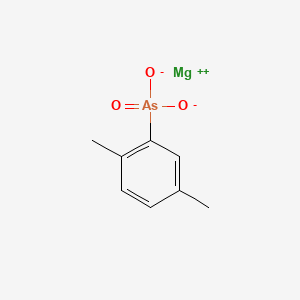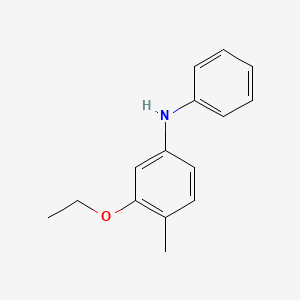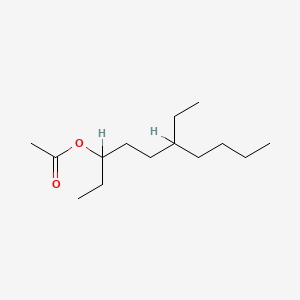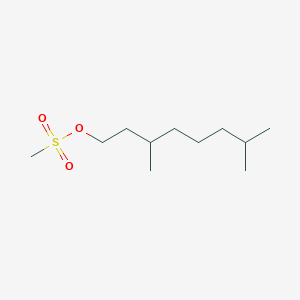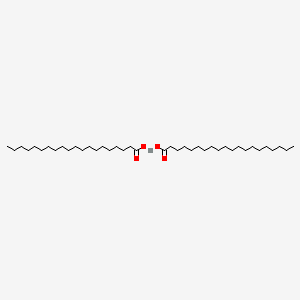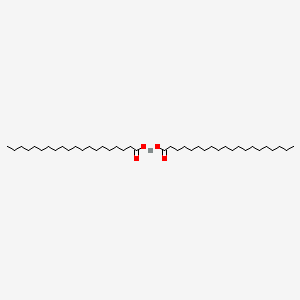
Carbonic acid, methyl octahydro-1-pentalenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound belongs to the class of carbonate esters, which are esters of carbonic acid. Carbonate esters are characterized by a carbonyl group flanked by two alkoxy groups .
Méthodes De Préparation
The synthesis of carbonic acid, methyl octahydro-1-pentalenyl ester can be achieved through various methods. One common approach involves the esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst . Industrial production methods often utilize photochemical strategies, where organic photocatalysts are used to facilitate the formation of ester derivatives under light irradiation . For example, the addition of carboxylic acids to olefins is an important method to produce esters in the industry .
Analyse Des Réactions Chimiques
Carbonic acid, methyl octahydro-1-pentalenyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include acid catalysts for esterification, and photocatalysts for photochemical reactions . Major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with aldehydes under visible light conditions can produce methyl benzoate derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various ester derivatives . In biology and medicine, esters like carbonic acid, methyl octahydro-1-pentalenyl ester are important components in pharmaceuticals, such as clopidogrel and methylphenidate . In the industry, it is used in the production of fine chemicals and natural products .
Mécanisme D'action
The mechanism of action of carbonic acid, methyl octahydro-1-pentalenyl ester involves the formation of ester bonds through the reaction of carboxylic acids with alcohols . The molecular targets and pathways involved in these reactions include single electron transfer, energy transfer, and radical procedures . For example, the reaction with diazomethane involves an acid-base reaction to deprotonate the carboxylic acid, followed by a nucleophilic substitution reaction to produce the methyl ester .
Comparaison Avec Des Composés Similaires
Carbonic acid, methyl octahydro-1-pentalenyl ester can be compared with other similar compounds, such as other carbonate esters and carboxylic acid derivatives . Similar compounds include methyl benzoate, ethyl acetate, and propyl formate . What sets this compound apart is its unique structure, which includes an octahydro-1-pentalenyl group, making it distinct from other esters .
Propriétés
Numéro CAS |
87731-19-9 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl methyl carbonate |
InChI |
InChI=1S/C10H16O3/c1-12-10(11)13-9-6-5-7-3-2-4-8(7)9/h7-9H,2-6H2,1H3 |
Clé InChI |
JYBGMFCPBCGCMQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)OC1CCC2C1CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



